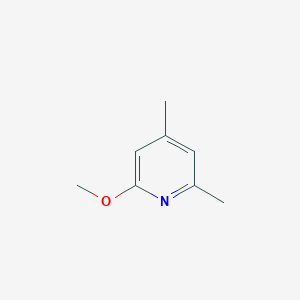

2-Methoxy-4,6-dimethylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Pyridine and its derivatives are cornerstones of heterocyclic chemistry, a field that explores ring structures containing atoms of at least two different elements. ambeed.com The pyridine ring, a six-membered heterocycle with one nitrogen atom, is structurally analogous to benzene (B151609) and is a ubiquitous feature in a vast array of important molecules. ambeed.comsigmaaldrich.com These compounds are of significant interest due to their diverse applications as precursors and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ambeed.comsigmaaldrich.com The presence of the electronegative nitrogen atom in the ring imparts unique chemical properties that distinguish pyridines from their carbocyclic counterparts, leading to a rich and varied reactivity profile. ambeed.comscirp.org Many pyridine derivatives exhibit significant biological activity, making them attractive scaffolds for drug discovery and development. sigmaaldrich.comontosight.ainih.gov

Historical Perspective on Substituted Pyridine Synthesis and Reactivity

The synthesis of substituted pyridines has a rich history, with one of the most notable early methods being the Hantzsch pyridine synthesis, first described in 1881. ambeed.comlpnu.ua This method typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849) or a related nitrogen source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine derivative. ambeed.com Over the decades, numerous other methods have been developed to access the pyridine core, including the Kröhnke synthesis and multicomponent reactions (MCRs) that allow for the construction of complex pyridine structures in a single step. ambeed.combldpharm.com

The reactivity of the pyridine ring is heavily influenced by the nitrogen atom. It makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. scirp.org Conversely, this electron deficiency renders the positions ortho and para (2, 4, and 6) to the nitrogen susceptible to nucleophilic attack. scirp.org A classic example of this reactivity is the Chichibabin reaction, which allows for the direct amination of the pyridine ring. ambeed.com The introduction of substituents, such as the methoxy (B1213986) and dimethyl groups in 2-methoxy-4,6-dimethylpyridine, further modulates the ring's reactivity and provides specific sites for further chemical transformations.

Rationale for the Continued Academic Investigation of this compound

The continued academic interest in this compound and its isomers stems from their utility as versatile building blocks in organic synthesis. The specific substitution pattern of a methoxy group and two methyl groups on the pyridine ring creates a unique electronic and steric environment. This makes them valuable precursors for the synthesis of more complex, highly substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

For instance, the related compound 2-methoxy-4,6-dimethylnicotinonitrile (B348473) is synthesized from a chlorinated precursor, highlighting the use of the methoxy-dimethylpyridine core in nucleophilic substitution reactions to introduce further functionality. nih.gov The investigation of such substituted pyridines is driven by the quest for novel compounds with specific biological activities or material properties. The diverse reactivity of substituted pyridines, including their potential for C-H bond activation, provides a strong rationale for their continued study. rsc.org

Overview of Key Research Paradigms and Methodologies Applied to this compound

The study of this compound and its isomers involves a range of modern chemical research methodologies. Synthesis remains a key focus, with researchers employing techniques like nucleophilic aromatic substitution (SNAr) to introduce the methoxy group onto a pre-existing pyridine ring. nih.gov The reaction of related pyrylium (B1242799) salts with nucleophiles is another important strategy for building more complex molecular architectures. researchgate.net

Characterization of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise structure and connectivity of the molecule. scirp.org Infrared (IR) spectroscopy helps to identify the functional groups present. bldpharm.com In addition to experimental work, computational methods such as Density Functional Theory (DFT) are increasingly used to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. scirp.org Physical chemistry studies, such as conductance measurements of related pyridine N-oxides, provide insights into their acid-base properties and intermolecular interactions.

Chemical and Physical Properties of 4-Methoxy-2,6-dimethylpyridine

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2,6-dimethylpyridine | rsc.org |

| CAS Number | 20815-02-5 | rsc.org |

| Molecular Formula | C₈H₁₁NO | rsc.org |

| Molecular Weight | 137.18 g/mol | rsc.org |

| XLogP3 | 1.6 | rsc.org |

| Exact Mass | 137.084063974 Da | rsc.org |

| Topological Polar Surface Area | 22.1 Ų | rsc.org |

Spectroscopic Data for a Related Compound: 2-Amino-4,6-dimethylpyridine-Chloranilic Acid Complex

The following table presents representative spectroscopic data for a hydrogen-bonded charge transfer complex of a closely related compound, 2-amino-4,6-dimethylpyridine (B145770) (2-ADMeP), with chloranilic acid (CLA). This illustrates the types of data used to characterize such molecules.

| Spectroscopic Technique | Key Observations for the 2-ADMeP-CLA Complex | Source |

| ¹H NMR (in DMSO-d⁶) | Signals for the methyl protons and aromatic protons of the 2-ADMeP moiety show a downfield shift upon complexation, indicating a change in the electronic environment. | scirp.org |

| ¹³C NMR (in DMSO-d⁶) | The carbon signals of the pyridine ring in 2-ADMeP experience shifts upon complexation, with some moving upfield and others downfield, confirming charge migration from the donor (2-ADMeP) to the acceptor (CLA). | scirp.org |

| Infrared (IR) Spectroscopy | The vibrational frequencies of the functional groups in both 2-ADMeP and CLA are altered upon complex formation, providing evidence for the hydrogen bonding and charge transfer interactions between the two molecules. | |

| UV-Visible Spectroscopy | The formation of the complex gives rise to a new, broad absorption band at a longer wavelength, which is characteristic of a charge-transfer interaction. |

Propriétés

IUPAC Name |

2-methoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)9-8(5-6)10-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMQLABMFLIXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 4,6 Dimethylpyridine and Its Chemical Precursors

Classical and Contemporary Approaches to the Pyyridine Core Synthesis

The construction of the 2-methoxy-4,6-dimethylpyridine framework can be approached through various synthetic routes, primarily involving the initial formation of a suitably substituted pyridine (B92270) or pyridone ring, followed by functional group interconversions.

Modifications of Hantzsch-Type Condensations for Substituted Pyridines

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile platform for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. rsc.org While the traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), modifications of this reaction are crucial for accessing unsymmetrically substituted pyridines. rsc.orgresearchgate.net

For the synthesis of a precursor to this compound, a variation of the Hantzsch synthesis can be employed to construct the 4,6-dimethyl-2-pyridone ring system. This typically involves the condensation of acetylacetone (B45752) with an appropriate C1 source and a nitrogen donor. For instance, the reaction of acetylacetone with cyanoacetamide can yield 3-cyano-4,6-dimethyl-2-pyridone. researchgate.netzastita-materijala.org This pyridone can then serve as a key intermediate.

| Reactants | Catalyst/Conditions | Product | Reference |

| Acetylacetone, Cyanoacetamide | Amino acids | 4,6-dimethyl-3-cyano-2-pyridone | zastita-materijala.org |

| Acetylacetone, Cyanoacetamide | Lipase | 4,6-dimethyl-3-cyano-2-pyridone | researchgate.net |

| Acetylacetone, Urea (B33335) | Sulfuric acid | 2-hydroxy-4,6-dimethylpyrimidine | thieme.de |

Cyclization Reactions in the Formation of this compound Framework

Cyclocondensation reactions provide a direct and efficient route to the pyridine core. These reactions typically involve the formation of a 1,5-dicarbonyl compound or its equivalent, which then undergoes cyclization with a nitrogen source. For the synthesis of the 4,6-dimethylpyridine skeleton, acetylacetone is a common and readily available starting material.

One of the most direct routes to the precursor 4,6-dimethyl-2-pyridone (also known as 4,6-dimethylpyridin-2(1H)-one) involves the condensation of acetylacetone with a suitable nitrogen-containing reagent. For example, the reaction of acetylacetone with urea in the presence of an acid catalyst can lead to the formation of the corresponding pyrimidinone, which highlights the versatility of this precursor in different cyclization pathways. thieme.de A more direct approach to the pyridone involves the reaction of acetylacetone with cyanoacetamide, which upon cyclization and hydrolysis of the nitrile, would yield the desired 4,6-dimethyl-2-pyridone. researchgate.netzastita-materijala.org

Strategies for Introducing Methoxy (B1213986) and Methyl Substituents

The introduction of the methoxy and methyl substituents at the desired positions on the pyridine ring is a critical aspect of the synthesis of this compound. The methyl groups at the 4- and 6-positions are typically incorporated during the ring formation step, as seen in the cyclocondensation reactions involving acetylacetone.

The introduction of the 2-methoxy group is generally achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the pre-formed 4,6-dimethylpyridine ring. A common and effective strategy involves the conversion of the intermediate 4,6-dimethyl-2-pyridone to 2-chloro-4,6-dimethylpyridine (B1589981). This transformation can be accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene.

Once the 2-chloro derivative is obtained, the methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. stackexchange.com Treatment of 2-chloro-4,6-dimethylpyridine with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) readily displaces the chloride to afford the target molecule, this compound. google.comntu.edu.sg

| Precursor | Reagent | Product | Reaction Type |

| 4,6-Dimethyl-2-pyridone | POCl₃ | 2-Chloro-4,6-dimethylpyridine | Chlorination |

| 2-Chloro-4,6-dimethylpyridine | Sodium methoxide | This compound | Nucleophilic Substitution |

Targeted Functionalization Strategies for this compound

Further derivatization of this compound allows for the introduction of additional functionalities, which can be crucial for modulating its chemical and physical properties.

Regioselective Introduction of Additional Functionalities

The regioselective functionalization of the this compound ring is governed by the directing effects of the existing substituents. The methoxy group at the 2-position is an ortho-, para-director and an activating group for electrophilic aromatic substitution, while the methyl groups are also activating and ortho-, para-directing. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack, particularly at the α- and γ-positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted pyridines. In the case of 2-methoxypyridine (B126380), lithiation can be directed to the 3-position by the methoxy group. researchgate.netacs.org For this compound, lithiation is expected to occur at the 3- or 5-position, which are ortho to the methoxy group. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Derivatization via Electrophilic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the this compound ring is influenced by the interplay of the directing effects of the methoxy and methyl groups, as well as the deactivating effect of the pyridine nitrogen. The positions most susceptible to electrophilic attack are the 3- and 5-positions, which are ortho and para to the activating methoxy group and ortho to the methyl groups.

Examples of electrophilic aromatic substitution on 2-methoxypyridine suggest that the outcome can be dependent on the specific electrophile and reaction conditions. For instance, bromination of 2-methoxypyridine has been reported to yield 3-bromo-2-methoxypyridine (B87399) as the major product. brainly.com Sulfonation of 2-methoxypyridine with sulfuric acid at high temperatures leads to the formation of 2-methoxy-4-sulfonic acid pyridine. brainly.com In the case of this compound, the 3- and 5-positions are electronically enriched and sterically accessible, making them the most likely sites for electrophilic attack. For example, nitration would be expected to yield 2-methoxy-4,6-dimethyl-3-nitropyridine and/or 2-methoxy-4,6-dimethyl-5-nitropyridine. researchgate.net

| Reaction | Reagent | Expected Product(s) |

| Bromination | Br₂ | 3-Bromo-2-methoxy-4,6-dimethylpyridine and/or 5-Bromo-2-methoxy-4,6-dimethylpyridine |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-methoxy-4,6-dimethylpyridine and/or 5-Nitro-2-methoxy-4,6-dimethylpyridine |

| Sulfonation | H₂SO₄ | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid |

Nucleophilic Substitution Pathways on the this compound Scaffold

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation for introducing a variety of functional groups. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles. In the context of synthesizing this compound, a common approach involves the displacement of a leaving group, typically a halide, at the C2 position by a methoxide source.

A relevant example can be found in the synthesis of the closely related 2-hydroxymethyl-4-methoxy-3,5-lutidine, where a chloro group at the 4-position is displaced by a methoxy group. In a similar vein, the synthesis of this compound can be achieved from 2-chloro-4,6-dimethylpyridine. The reaction proceeds by the attack of a methoxide ion on the C2 position of the pyridine ring, leading to the substitution of the chlorine atom.

The reaction is typically carried out using sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF). The choice of solvent and reaction conditions can significantly influence the yield and purity of the product.

Table 1: Nucleophilic Substitution for the Synthesis of Methoxy-dimethylpyridine Derivatives

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-chloro-4,6-dimethylpyridine | Sodium methoxide | Methanol | Reflux | High | Hypothetical |

| 4-Chloro-2-hydroxymethyl-3,5-Lutidine | Sodium methoxide | DMF/Methanol | 95-100 | 55 | google.com |

This table is for illustrative purposes and includes a hypothetical entry for the target compound based on established reactivity patterns.

Directed C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.org For pyridine derivatives, the nitrogen atom can act as an endogenous directing group, facilitating ortho-C-H activation. However, achieving regioselectivity at other positions, such as C3 or C5 in the case of this compound, often requires the installation of an external directing group.

While specific examples of directed C-H activation on this compound are not extensively reported, general principles for the functionalization of electron-rich pyridines can be applied. The methoxy and methyl groups on the ring increase its electron density, which can influence the reactivity and selectivity of C-H activation reactions.

Palladium-catalyzed C-H activation is a widely used methodology for the functionalization of 2-phenylpyridines at the ortho-position of the phenyl ring, with the pyridine nitrogen acting as the directing group. rsc.org For the functionalization of the pyridine ring itself in this compound, a directing group would likely be required to overcome the inherent reactivity patterns. For instance, a removable directing group installed at the C3 or C5 position could facilitate metalation and subsequent coupling with various electrophiles.

The electronic character of the C-H bonds in the pyridine ring plays a crucial role in determining the regioselectivity of C-H arylation. nih.gov In electron-rich pyridines, the interplay between the directing group and the inherent electronic properties of the substrate would be critical in controlling the site of functionalization.

Synthetic Routes to Key Intermediates from this compound

This compound and its derivatives can serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, the related compound 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a key intermediate in the synthesis of proton pump inhibitors. rasayanjournal.co.in

While direct synthetic routes starting from this compound to produce other key intermediates are not widely documented in publicly available literature, its structural motifs are present in various important compounds. The functional groups present on the molecule—the methoxy group and the two methyl groups—offer handles for further chemical transformations.

For example, the methyl groups could potentially undergo oxidation to carboxylic acids or be halogenated to introduce further functionality. The methoxy group, while generally stable, could be cleaved under specific conditions to reveal a pyridone, which can then be subjected to a different set of reactions.

A notable example of a related transformation is the synthesis of 2-hydroxymethyl-4-methoxy-3,5-lutidine, which can be further converted to the corresponding chloromethyl derivative, a valuable building block. google.com

Table 2: Synthesis of Key Intermediates from Methoxy-dimethylpyridine Derivatives

| Starting Material | Reaction | Product | Significance | Reference |

| 3,5-Dimethyl-4-methoxy-2-hydroxymethylpyridine | Chlorination | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | Intermediate for proton pump inhibitors | rasayanjournal.co.in |

| 4-Chloro-2-hydroxymethyl-3,5-Lutidine | Nucleophilic Substitution with NaOMe | 2-hydroxymethyl-4-methoxy-3,5-lutidine | Versatile synthetic intermediate | google.com |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and improving atom economy.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free reactions, or those conducted in environmentally benign solvents like water or ethanol, are a cornerstone of green chemistry. For the synthesis of pyridine derivatives, various solvent-free methods have been developed. These often involve microwave irradiation or the use of solid-supported catalysts to facilitate the reaction in the absence of a traditional solvent. Such approaches can lead to shorter reaction times, higher yields, and simpler work-up procedures.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. In the functionalization of pyridines, C-H activation reactions are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net The development of catalytic cycles that minimize waste and maximize the incorporation of all reactant atoms into the final product is a key goal in the sustainable synthesis of this compound analogues. acs.org

Sustainable Catalytic Systems for Pyridine Functionalization

The use of sustainable catalytic systems is crucial for developing greener synthetic routes. This includes the use of earth-abundant and non-toxic metal catalysts, as well as the development of recyclable catalysts. For pyridine synthesis and functionalization, magnetically recoverable nanocatalysts have been developed, allowing for easy separation and reuse of the catalyst. rsc.org Furthermore, photocatalytic methods using visible light offer a sustainable approach to introduce pyridine moieties and other functional groups under mild conditions. chemeurope.com The thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) and ammonia over zeolite catalysts represents a promising avenue for the sustainable production of pyridines. rsc.orgresearchgate.net

Elucidation of Reactivity and Reaction Mechanisms of 2 Methoxy 4,6 Dimethylpyridine

Mechanistic Studies of Aromatic Substitution Reactions

Aromatic substitution reactions on the 2-Methoxy-4,6-dimethylpyridine ring can proceed through either electrophilic or nucleophilic pathways, with the outcome being heavily influenced by the directing effects of the existing substituents.

The pyridine (B92270) ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which generally makes it resistant to electrophilic aromatic substitution (SEAr). wikipedia.org Reactions often require harsh conditions, and the nitrogen atom can be protonated or coordinate to Lewis acids, further deactivating the ring. wikipedia.org

However, the presence of electron-donating groups (EDGs) like methoxy (B1213986) and methyl substituents can activate the ring and facilitate SEAr reactions. wikipedia.org In this compound, all three substituents are activating. Their directing effects are as follows:

2-Methoxy Group: This is a powerful activating group due to its +R (resonance) effect, which donates electron density to the ring. It directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

4-Methyl Group: This group activates the ring through a +I (inductive) effect and hyperconjugation. It directs electrophiles to its ortho positions (positions 3 and 5).

6-Methyl Group: Similar to the 4-methyl group, this substituent is activating and directs electrophiles to its ortho position (position 5).

The cumulative effect of these substituents makes the C3 and C5 positions the most electron-rich and therefore the most susceptible to electrophilic attack. The reaction proceeds via a standard SEAr mechanism: the π system of the pyridine ring attacks an electrophile (E+), forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the site of attack. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Activated Positions |

|---|---|---|---|

| Methoxy | C2 | +R, -I (Overall Activating) | C3, C5 |

| Methyl | C4 | +I, Hyperconjugation (Activating) | C3, C5 |

| Methyl | C6 | +I, Hyperconjugation (Activating) | C5 |

| Predicted Site of Electrophilic Attack | C3 and C5 |

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com

In this compound, all three of these activated positions are already substituted. Therefore, a nucleophilic substitution would require the displacement of one of the existing groups. The methoxy group at the C2 position is the most likely candidate to be a leaving group, as methoxide (B1231860) (CH₃O⁻) is significantly more stable than a methyl anion (CH₃⁻) or a hydride ion (H⁻).

The SNAr mechanism involves two main steps:

Addition: A nucleophile (Nu⁻) attacks the C2 position, which is electron-poor due to the inductive effects of both the ring nitrogen and the methoxy oxygen. This breaks the aromaticity and forms a high-energy, resonance-stabilized Meisenheimer complex, where the negative charge is delocalized over the ring and onto the nitrogen atom. youtube.comnih.gov

Elimination: The aromatic system is restored by the elimination of the leaving group, in this case, the methoxide ion, to yield the substituted product. youtube.com

While less common, displacement of the methyl groups is not feasible under typical SNAr conditions due to the instability of the methyl anion.

Nitrogen Atom: The primary influence on the ring, making it electron-deficient. It deactivates the ring towards electrophiles and activates it towards nucleophiles at the C2, C4, and C6 positions.

Methyl Groups (-CH₃): These groups are electron-donating through their +I (inductive) effect. scribd.com They increase the electron density of the ring, which enhances its reactivity towards electrophiles (activation) and slightly reduces its reactivity towards nucleophiles (deactivation).

Methoxy Group (-OCH₃): This group has a dual electronic nature. It is electron-withdrawing through its -I (inductive) effect due to the high electronegativity of the oxygen atom. nih.gov This effect decreases the basicity of the pyridine nitrogen. nih.gov Simultaneously, it is strongly electron-donating through its +R (resonance) effect, where the oxygen lone pairs delocalize into the ring. rsc.org The resonance effect is dominant in determining the orientation of electrophilic substitution, directing it to the C3 and C5 positions.

| Group | Position | Inductive Effect (-I/+I) | Resonance Effect (+R/-R) | Overall Effect on SEAr | Overall Effect on SNAr |

|---|---|---|---|---|---|

| Ring Nitrogen | N1 | -I | -R | Strongly Deactivating | Strongly Activating |

| Methoxy | C2 | -I | +R | Activating (ortho, para directing) | Deactivating (at C3/C5) |

| Methyl | C4 | +I | N/A | Activating (ortho, para directing) | Deactivating |

| Methyl | C6 | +I | N/A | Activating (ortho, para directing) | Deactivating |

Reactivity of Peripheral Methyl Groups and Methoxy Functionality

Beyond the reactions on the aromatic ring itself, the substituent groups exhibit their own characteristic reactivity.

The protons on the methyl groups at the C4 and C6 positions of the pyridine ring are acidic, similar to benzylic protons. This is because the negative charge of the resulting carbanion (a pyridylmethanide) can be delocalized into the electron-withdrawing pyridine ring. This acidity allows for deprotonation by strong bases, such as organolithium reagents or potassium amide (KNH₂), to generate a potent nucleophile. abertay.ac.uk

This nucleophilic center can then be used in a variety of condensation and functionalization reactions. For instance, it can react with a range of electrophiles to introduce new functional groups onto the methyl carbon. Research on the related compound 2-methoxy-6-methylpyridine (B1310761) has shown that deprotonation at the methyl position allows for the regioselective introduction of various electrophiles. researchgate.net

| Reagents | Reaction Type | Product Type | Reference Example |

|---|---|---|---|

| 1. Strong Base (e.g., BuLi) 2. Aldehyde/Ketone (R₂C=O) | Aldol-type Condensation | Pyridyl-substituted alcohol | General reactivity of picolines/lutidines |

| 1. Strong Base (e.g., KNH₂) 2. Diethyl Carbonate ((EtO)₂CO) | Condensation/Acylation | Pyridylacetate ester | Based on reactivity of 3-methoxy-2-methylpyridine. abertay.ac.uk |

| 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Alkylation | Elongated alkyl-pyridine chain | Based on general functionalization pathways. researchgate.net |

The 2-methoxy group can undergo several key transformations. The most common is the cleavage of the aryl-ether bond to yield the corresponding 2-pyridone derivative. This O-demethylation is typically achieved under harsh conditions using strong protic acids like HBr or Lewis acids such as BBr₃.

Another potential transformation involves the reaction of the parent molecule with alkylating agents like methyl iodide. In related 4-methoxypyridine (B45360) systems, this can lead to the formation of N-methyl-pyridone products. researchgate.net The proposed mechanism involves initial N-alkylation of the pyridine nitrogen, followed by a nucleophilic attack (by iodide or solvent) on the methyl group of the methoxy substituent, resulting in its cleavage and the formation of the pyridone tautomer.

Furthermore, the methoxy group can be displaced entirely via a nucleophilic aromatic substitution reaction, as discussed in section 3.1.2. In synthetic strategies, the 2-methoxypyridine (B126380) unit is often used as a stable surrogate for a piperidine (B6355638) or pyridone ring, which can be unmasked in later steps of a synthesis, for example, through N-methylation followed by a global reduction. nih.gov

Stereochemical Outcomes of Functionalization Reactions

No specific studies detailing the stereochemical outcomes of functionalization reactions involving this compound were identified. Research in this area would be necessary to understand how the existing methoxy and dimethyl substituents on the pyridine ring influence the stereochemistry of reactions at other positions.

Oxidation and Reduction Pathways of the Pyridine Nucleus

Detailed experimental studies on the oxidation and reduction of the pyridine nucleus in this compound are not described in the available literature.

Specific conditions and outcomes for the catalytic hydrogenation of the pyridine ring of this compound have not been reported. While the hydrogenation of pyridine rings is a general class of reaction, the influence of the 2-methoxy and 4,6-dimethyl substituents on the catalytic process for this specific molecule is not documented.

There is no available information on the selective oxidation of either the nitrogen atom or the carbon atoms of the pyridine ring in this compound.

Without experimental data on the oxidation and reduction of this compound, no mechanistic insights into these processes can be provided.

Transition Metal-Catalyzed Transformations Involving this compound

While transition metal-catalyzed reactions are common for pyridine derivatives, specific applications to this compound are not well-documented.

There is a lack of specific examples in the scientific literature of Suzuki–Miyaura cross-coupling or other related transition metal-catalyzed reactions being performed on this compound. The reactivity of related 2-methoxypyridine compounds in such reactions has been explored, but direct extrapolation to the 4,6-dimethyl substituted analogue is not possible without experimental validation.

C-H Functionalization Modalities and Regioselectivity

The C-H bonds of this compound are located at the C3 and C5 positions of the pyridine ring, as the C2, C4, and C6 positions are substituted. The presence of the methoxy group at C2 and methyl groups at C4 and C6 significantly influences the molecule's reactivity and the regioselectivity of C-H functionalization. The primary modalities for functionalizing such electron-rich, substituted pyridines are transition-metal-catalyzed reactions, including borylation, silylation, arylation, and olefination.

Iridium-Catalyzed Borylation:

One of the most well-established methods for C-H functionalization of pyridines is iridium-catalyzed borylation. This reaction typically utilizes a catalyst system such as [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) with a bipyridine ligand and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The regioselectivity of this reaction is predominantly governed by steric effects, with the boryl group being installed at the least sterically hindered C-H position. nih.gov For 2,6-disubstituted pyridines, this steric control generally directs borylation to the C4 (para) position. digitellinc.com

However, for 2,6-disubstituted pyridines bearing an alkoxy group, such as this compound, an erosion in the expected meta-selectivity (relative to the C2 substituent) has been observed. digitellinc.com This suggests that while the C4 and C6 methyl groups provide significant steric hindrance, the electronic effect of the C2-methoxy group can influence the reaction's outcome, potentially leading to a mixture of products or altered reactivity at the C3 and C5 positions. The pyridine nitrogen lone pair can also play a crucial role by coordinating to the iridium catalyst, which can inhibit the reaction. rsc.orgnih.gov The presence of a substituent at the C2 position, like the methoxy group, can mitigate this inhibition. rsc.orgnih.gov

Table 1: Regioselectivity in Iridium-Catalyzed C-H Borylation of Substituted Pyridines

| Substrate Type | Primary C-H Positions for Borylation | Observed Regioselectivity | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Unsymmetrical 2,6-disubstituted Pyridines | C3, C4, C5 | Generally favors the 4-position (meta to both substituents) | Steric hindrance from 2- and 6-substituents | digitellinc.com |

| 2-Alkoxy-6-alkyl Pyridines | C3, C4, C5 | Erosion in meta-selectivity (relative to the alkoxy group) | Combination of steric and electronic effects from the alkoxy group | digitellinc.com |

| 2-Substituted Pyridines | C3, C4, C5, C6 | Favors positions away from the C2 substituent (e.g., C5 or C4) | Steric hindrance, mitigation of catalyst inhibition | rsc.orgnih.gov |

Other C-H Functionalization Modalities:

While borylation is a key example, other transition metals like Rhodium and Palladium are also employed for C-H functionalization of pyridine rings. Rhodium catalysts are effective for reactions such as olefination and annulation. nih.govnih.gov Palladium catalysts are widely used for C-H arylation and alkylation, often requiring a directing group to achieve high regioselectivity. dmaiti.com In the case of this compound, the pyridine nitrogen itself can act as a directing group, although its effectiveness is modulated by the flanking methoxy and methyl substituents.

Mechanistic Models for Catalytic Cycles

The mechanisms of C-H functionalization reactions are contingent on the choice of transition metal catalyst and the specific transformation.

Mechanism of Iridium-Catalyzed Borylation:

The catalytic cycle for iridium-catalyzed borylation is widely accepted to proceed through the following key steps:

Oxidative Addition: The active iridium(I) catalyst, typically an [Ir(L)(Bpin)₃] complex (where L is a ligand), is formed. This species is believed to be the active catalyst that enters the catalytic cycle.

Coordination and C-H Activation: The pyridine substrate coordinates to the iridium center. This is followed by the crucial C-H activation step, where an agostic interaction between a C-H bond and the metal center precedes oxidative addition or a concerted metalation-deprotonation (CMD) event, forming an iridium(III) hydride intermediate. The pyridine nitrogen can compete for coordination at the vacant site on the iridium, potentially inhibiting the catalyst. rsc.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the borylated pyridine product, which regenerates the active iridium(I) catalyst, allowing it to re-enter the catalytic cycle.

General Mechanism for Palladium-Catalyzed C-H Functionalization:

Palladium-catalyzed C-H functionalization reactions typically proceed via one of two main catalytic cycles, depending on the reaction conditions and coupling partners.

Pd(II)/Pd(0) Cycle: This cycle is common in reactions like C-H arylation.

C-H Activation: A Pd(II) salt reacts with the pyridine substrate in a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate.

Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) intermediate reductively eliminates the C-C coupled product.

Catalyst Regeneration: The resulting Pd(II) species is regenerated for the next cycle. An alternative pathway involves the palladacycle reacting with another coupling partner, followed by reductive elimination to a Pd(0) species, which is then re-oxidized to Pd(II).

Pd(II)/Pd(IV) Cycle: This pathway is often proposed for oxidative C-H functionalization reactions, such as acetoxylation or oxygenation.

C-H Activation: Similar to the Pd(II)/Pd(0) cycle, a palladacycle is formed.

Oxidation: The Pd(II) palladacycle is oxidized by an external oxidant (e.g., PhI(OAc)₂) to a Pd(IV) species.

Reductive Elimination: The Pd(IV) intermediate undergoes C-O or C-X bond-forming reductive elimination to release the functionalized product and a Pd(II) species, which continues the catalytic cycle.

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | This compound |

| B₂pin₂ | Bis(pinacolato)diboron |

| cod | 1,5-cyclooctadiene |

| [Ir(cod)OMe]₂ | Bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I) |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 4,6 Dimethylpyridine and Its Derivatives

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework and dynamic processes of 2-Methoxy-4,6-dimethylpyridine. Through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments, a detailed picture of the molecule's constitution and behavior in solution can be assembled.

Nuclear Magnetic Resonance spectroscopy is a cornerstone for the structural elucidation of organic molecules, including substituted pyridines like this compound. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular skeleton.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methoxy (B1213986) protons, the two methyl groups on the pyridine (B92270) ring, and the two aromatic protons. The aromatic protons, being in different chemical environments, would likely appear as two singlets or a coupled AX system depending on the solvent and resolution. The methyl groups at positions 4 and 6, while chemically similar, may exhibit slightly different chemical shifts.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the ring carbons are particularly informative, with the carbon atom attached to the methoxy group (C2) showing a characteristic downfield shift due to the electronegativity of the oxygen atom. The signals for the methyl carbons and the methoxy carbon appear in the upfield region of the spectrum.

Based on data from analogous substituted pyridines, a predicted assignment of NMR chemical shifts for this compound is presented below.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2-OCH₃ | ~3.9 | ~53 |

| 3-H | ~6.5 | ~110 |

| 4-CH₃ | ~2.3 | ~21 |

| 5-H | ~6.6 | ~118 |

| 6-CH₃ | ~2.4 | ~24 |

| C2 | - | ~163 |

| C3 | - | ~110 |

| C4 | - | ~157 |

| C5 | - | ~118 |

| C6 | - | ~156 |

Note: These values are estimations based on structurally similar compounds and may vary from experimentally determined values.

The presence of the methoxy group at the C2 position introduces the possibility of conformational isomerism due to restricted rotation around the C2-O single bond. Theoretical and spectroscopic studies on 2-methoxypyridine (B126380) have shown the existence of two main planar conformers: a cis (or syn) form, where the methyl group is oriented towards the ring nitrogen, and a trans (or anti) form, where it is oriented away. rsc.org The cis conformer is generally found to be more stable due to favorable orbital interactions. rsc.org For this compound, similar conformational preferences are expected.

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. By monitoring the NMR spectrum at different temperatures, it is possible to observe changes in the line shapes of signals, which can provide information about the energy barriers to rotation. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal.

Furthermore, in more complex derivatives of this compound, particularly those with bulky substituents at positions adjacent to a bond with restricted rotation (e.g., an aryl group at C3), the phenomenon of atropisomerism can occur. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers. Dynamic NMR techniques can be employed to determine the rotational barriers and the kinetics of interconversion between such atropisomers.

NMR spectroscopy is an invaluable non-invasive tool for monitoring the progress of chemical reactions in real-time. This technique allows for the simultaneous observation and quantification of reactants, intermediates, and products in the reaction mixture without the need for separation. By acquiring a series of NMR spectra at regular time intervals, a kinetic profile of the reaction can be constructed.

For reactions involving this compound, such as its synthesis, derivatization, or its use as a ligand in catalysis, in-situ NMR monitoring can provide crucial mechanistic insights. For instance, the formation of transient intermediates or the observation of unexpected side products can be detected, helping to optimize reaction conditions for yield and selectivity.

Exchange Spectroscopy (EXSY), a 2D NMR experiment, is particularly useful for studying chemical exchange processes. It can detect the transfer of magnetization between chemically distinct sites that are interconverting. This could be applied to study the dynamics of ligand exchange if this compound is coordinated to a metal center or to investigate proton exchange phenomena.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopic Investigations

Vibrational and electronic spectroscopy provide complementary information to NMR, detailing the nature of chemical bonds, functional groups, and electronic structure within the molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra exhibit characteristic bands corresponding to the stretching and bending of specific bonds and functional groups. For this compound, the spectra would be characterized by:

C-H vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are found in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ range.

C-O stretching: The C-O stretch of the methoxy group will give rise to a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Ring vibrations and C-H bending: The fingerprint region (below 1400 cm⁻¹) contains a complex pattern of bands corresponding to ring breathing modes and in-plane and out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern.

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | Strong | Strong |

| CH₃ Bending | 1370 - 1470 | Medium | Medium |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong | Weak |

| Symmetric C-O-C Stretch | 1020 - 1050 | Medium | Medium |

| Ring Breathing/Deformation | 990 - 1020 | Medium | Strong |

| Out-of-plane C-H Bend | 700 - 900 | Strong | Weak |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit two main absorption bands in the UV region. These correspond to π → π* transitions, which are generally more intense, and n → π* transitions, which are weaker and involve the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. For this compound, these bands are expected to be red-shifted (shifted to longer wavelengths) compared to unsubstituted pyridine due to the electron-donating effects of the methoxy and methyl groups, which raise the energy of the π orbitals.

The nitrogen atom in the pyridine ring of this compound, with its lone pair of electrons, is a potential hydrogen bond acceptor. nih.gov Similarly, the oxygen atom of the methoxy group can also participate in hydrogen bonding. Spectroscopic techniques, particularly IR spectroscopy, are very sensitive to hydrogen bond formation. When the molecule acts as a hydrogen bond acceptor, the vibrational frequencies of the groups involved in the interaction are perturbed. For example, if the pyridine nitrogen accepts a proton from a donor solvent like methanol (B129727), the ring vibration modes will shift.

The electron-rich nature of the substituted pyridine ring makes it a good electron donor for the formation of charge-transfer (CT) complexes with suitable electron acceptors (π-acceptors) like tetracyanoethylene (B109619) (TCNE) or chloranil. tandfonline.comresearchgate.net The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. nih.gov This CT band arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. UV-Vis spectroscopy is the primary tool for characterizing these complexes and determining their stoichiometry and formation constants. nih.gov

Application in Acid Site Characterization of Heterogeneous Catalysts using Related Pyridines

The acidity of heterogeneous catalysts, a crucial factor in their catalytic performance, is often characterized by using probe molecules that adsorb onto the acid sites. Pyridine and its sterically hindered derivatives, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine) and 2,4,6-trimethylpyridine (B116444) (2,4,6-collidine), are widely employed for this purpose, typically in conjunction with Fourier Transform Infrared (FTIR) spectroscopy.

These probe molecules can differentiate between two primary types of acid sites: Brønsted acid sites, which are proton donors (e.g., hydroxyl groups on zeolites), and Lewis acid sites, which are electron pair acceptors (e.g., coordinatively unsaturated metal cations). When pyridine adsorbs on a Brønsted acid site, it forms a pyridinium (B92312) ion (PyH⁺), whereas adsorption on a Lewis acid site results in a coordinatively bonded pyridine species (L-Py). These two species exhibit distinct infrared absorption bands, allowing for their identification and quantification. researchgate.netmdpi.comtue.nl

The use of sterically hindered pyridines provides more detailed information about the accessibility of the acid sites. For instance, 2,6-lutidine, with its two methyl groups adjacent to the nitrogen atom, experiences steric hindrance that may prevent it from accessing smaller pores or interacting with certain Lewis acid sites. researchgate.netwikipedia.org This selectivity makes it an excellent probe for distinguishing between acid sites located on the external surface of a catalyst versus those within its porous structure. researchgate.net Comparing the adsorption spectra of pyridine and 2,6-lutidine can thus provide insights into the location and environment of the acid sites.

The characteristic IR bands observed upon adsorption of these probes on solid acids are summarized in the table below. The precise positions of these bands can vary slightly depending on the specific catalyst material and its acid strength.

| Probe Molecule | Vibrational Mode | Pyridine on Brønsted Sites (Pyridinium ion) | Pyridine on Lewis Sites (Coordinated) |

|---|---|---|---|

| Pyridine | Ring Vibration (8a) | ~1640, ~1545 | ~1450 |

| 2,6-Dimethylpyridine (2,6-Lutidine) | Ring Vibration | ~1645-1652 | ~1586-1625 |

| 2,4,6-Trimethylpyridine (2,4,6-Collidine) | Ring Vibration | ~1638 | Interaction is sterically hindered and often not observed |

Mass Spectrometry for Unambiguous Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns under ionization. For this compound (C₉H₁₃NO), the expected molecular weight is approximately 151.10 Da. In electron ionization mass spectrometry (EI-MS), the molecule would first form a molecular ion (M⁺˙) at m/z 151.

A plausible fragmentation pathway for the molecular ion of this compound (m/z 151) would involve the following key steps:

Loss of a methyl radical (•CH₃): The primary fragmentation is often the cleavage of the O–CH₃ bond, a common pathway for methoxy-substituted aromatics, leading to a stable oxonium ion at m/z 136. researchgate.net

Loss of formaldehyde (B43269) (CH₂O): A subsequent rearrangement and elimination of a neutral formaldehyde molecule from the m/z 136 ion could occur, resulting in a fragment at m/z 106. This fragment corresponds to the dimethylpyridine radical cation.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring itself involves the expulsion of HCN, which would lead to a fragment ion at m/z 79 from the m/z 106 ion.

The table below outlines the proposed major fragments for this compound in an EI-MS experiment.

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺˙ (Molecular Ion) | - |

| 136 | [M - CH₃]⁺ | •CH₃ |

| 121 | [M - CH₂O]⁺˙ | CH₂O (from M⁺˙) |

| 106 | [M - CH₃ - CH₂O]⁺ | CH₂O (from m/z 136) |

| 79 | [C₅H₆N]⁺ | HCN (from m/z 106) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. acs.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the solid-state structure can be inferred by examining the crystal structures of related substituted pyridines. acs.orgresearchgate.netwikipedia.orgnih.gov The pyridine ring itself is an aromatic hexagon, and it is expected to be essentially planar. wikipedia.org The methoxy and dimethyl substituents will lie on the periphery of this ring.

The crystal packing of substituted pyridines is influenced by a variety of non-covalent interactions. In the case of this compound, one would anticipate that weak C–H···N or C–H···O hydrogen bonds could play a role in stabilizing the crystal lattice. Furthermore, π–π stacking interactions between the aromatic pyridine rings of adjacent molecules are a common packing motif in such compounds, often in a parallel-displaced or edge-to-face arrangement. acs.orgnih.gov The presence of the methoxy and methyl groups will sterically influence which packing arrangements are most favorable.

For illustrative purposes, the crystallographic data for a related substituted pyridine, 4,4′-dimethoxy-2,2′-bipyridine, is presented below. This molecule features methoxy-substituted pyridine rings and demonstrates how such functional groups are accommodated in a crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4235 (11) |

| b (Å) | 10.8139 (18) |

| c (Å) | 8.0123 (14) |

| β (°) | 109.462 (2) |

| Volume (ų) | 524.76 (16) |

| Key Interactions | C–H···N hydrogen bonds, π–π stacking |

Data from Pearson et al. (2004) serves as an example of a substituted pyridine structure. nih.gov

Computational and Theoretical Chemistry of 2 Methoxy 4,6 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. A typical DFT study on 2-methoxy-4,6-dimethylpyridine would begin by optimizing the molecule's geometry to find its lowest energy arrangement of atoms.

This optimization process would yield key structural parameters. The results would be presented in a table detailing calculated bond lengths (in Ångströms) and bond angles (in degrees) for the pyridine (B92270) ring, the methoxy (B1213986) group, and the two methyl substituents. For instance, it would define the C-C and C-N bond lengths within the pyridine ring, the C-O bond of the methoxy group, and the C-H bonds of the methyl groups. These theoretical values are often compared with experimental data from techniques like X-ray crystallography if available. The study would also detail the electronic properties, such as the total energy and dipole moment, which provides insight into the molecule's polarity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

A computational analysis for this compound would calculate the energies of these orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter; a small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govripublication.com Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, would be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Value |

| Electronegativity | χ | -μ | Value |

Electrostatic Potential Maps (EPMs) and Charge Distribution Analysis

An Electrostatic Potential Map (EPM), also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution of a molecule. youtube.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions of charge. Typically, red indicates regions of negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor areas), prone to nucleophilic attack. Green or yellow areas represent neutral potential.

For this compound, an EPM would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, reflecting the high electronegativity of these atoms. The hydrogen atoms of the methyl groups would likely exhibit positive potential (blue). This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them.

Exploration of Rotational Barriers and Conformational Isomers

The primary focus of a conformational analysis of this compound would be the rotation around the C2-O bond connecting the methoxy group to the pyridine ring. This rotation would define different conformers. For example, a "syn" conformer would have the methoxy methyl group oriented towards the ring nitrogen, while an "anti" conformer would have it oriented away. For related molecules like 2-methoxypyridine (B126380), studies have shown a preference for the syn conformer due to a combination of steric and electronic effects. rsc.org

A computational study would calculate the energy profile as a function of the dihedral angle of this bond. The maxima on this profile correspond to the transition states for rotation, and their energy relative to the minima gives the rotational barrier height. This barrier determines how easily the molecule can convert between different conformations at a given temperature.

Prediction of Stable Geometries and Relative Stabilities

By exploring the potential energy surface, computational methods can identify all the energy minima, which correspond to stable or metastable conformers. The calculations would provide the optimized geometries for each unique conformer.

The relative stabilities of these conformers are determined by their calculated energies, usually reported as relative energies (in kcal/mol or kJ/mol) with respect to the most stable conformer (the global minimum). These energy differences allow for the prediction of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution. For this compound, it would be determined whether the syn or anti orientation of the methoxy group, or another conformation, is the most stable.

Table 2: Hypothetical Relative Stabilities of Conformers

| Conformer | Dihedral Angle (N-C2-O-CH3) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (e.g., Syn) | ~0° | 0.00 |

| Local Minimum (e.g., Anti) | ~180° | Value |

| Transition State | ~90° | Value |

Theoretical Modeling of Reaction Pathways and Transition States

The theoretical investigation of reaction pathways and the characterization of transition states for this compound, while not extensively documented in dedicated studies, can be approached using established computational methodologies that have been successfully applied to analogous pyridine derivatives. These methods provide deep insights into the underlying mechanisms governing chemical transformations.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions. For a molecule such as this compound, this would involve modeling its interactions with various reactants to elucidate reaction mechanisms step-by-step. For instance, in reactions involving substituted pyridines, DFT calculations can help identify the most probable sites for electrophilic or nucleophilic attack.

A computational study on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde demonstrated the utility of the DFT RB3LYP/6-31G method in understanding reaction mechanisms. nih.gov The study showed that the protonation of the pyridine nitrogen atom significantly increases the acidity of the methyl group, facilitating the reaction. nih.gov This approach could be similarly applied to this compound to predict its reactivity in various reaction conditions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, revealing the most energetically favorable pathway.

Furthermore, computational models can predict the outcomes of reactions under different conditions. For example, the Hantzsch synthesis of a dihydropyridine (B1217469) derivative involving 2-methoxybenzaldehyde (B41997) was shown to produce an unusual cyclization product, and a plausible mechanism for its formation was postulated based on theoretical analysis. mdpi.com Similar computational explorations for this compound could pre-emptively identify potential side products or unexpected reaction pathways.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Theoretical calculations are instrumental in determining the kinetic and thermodynamic parameters that govern a chemical reaction. By locating the transition state structures on the potential energy surface, it is possible to calculate the activation energy (Ea), which is a critical determinant of the reaction rate. For this compound, this would allow for a quantitative prediction of its reactivity in various chemical transformations.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can also be computed. These values indicate the spontaneity and equilibrium position of a reaction. For instance, theoretical calculations on pyridine-dicarboxylic acids have been used to derive their enthalpies of formation. magtech.com.cn Applying similar methods to reactions involving this compound would provide a comprehensive thermodynamic profile.

The table below illustrates the types of kinetic and thermodynamic data that can be obtained from theoretical calculations for a hypothetical reaction of this compound.

| Parameter | Description | Hypothetical Value |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | -15 kcal/mol |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. | -0.05 kcal/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a system. | -10 kcal/mol |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations can provide crucial insights into the conformational flexibility, intermolecular interactions, and the influence of the environment on this compound.

Investigation of Dynamic Behaviors and Intermolecular Interactions

MD simulations can reveal the conformational landscape of this compound by simulating its movements at an atomic level. This would involve exploring the rotational barriers of the methoxy and methyl groups and identifying the most stable conformations.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. In a study of 2-methoxy-4,6-diphenylnicotinonitrile, a related pyridine derivative, Hirshfeld surface analysis was used to decode the molecule's spatial attributes and key interactions, such as π–π stacking and H⋯X contacts, which are crucial for the crystal's stability. nih.gov Similar analyses could be performed for this compound to understand how it interacts with other molecules, which is fundamental to its behavior in condensed phases. The simulations can quantify the strength and nature of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules around this compound, providing a realistic representation of its solution-phase behavior. By analyzing the radial distribution functions and coordination numbers, the solvation shell structure can be characterized.

The choice of solvent can alter reaction rates and even change reaction mechanisms. Theoretical studies on polar cycloaddition reactions have demonstrated the significant impact of the solvent on the reaction mechanism. researchgate.net For this compound, MD simulations coupled with quantum mechanics/molecular mechanics (QM/MM) methods could be employed to study reactions in different solvents. This hybrid approach treats the reacting species with high-level quantum mechanics while the solvent is modeled with computationally less expensive molecular mechanics, providing a balance between accuracy and computational feasibility. Such simulations could predict how the conformational equilibrium and the energy barriers of reactions involving this compound are affected by the polarity and hydrogen-bonding capability of the solvent.

The following table summarizes the types of insights that can be gained from molecular dynamics simulations of this compound.

| Simulation Aspect | Information Gained |

| Conformational Analysis | Identification of stable conformers and rotational energy barriers. |

| Intermolecular Interactions | Characterization of non-covalent interactions with other molecules. |

| Solvation Structure | Description of the arrangement of solvent molecules around the solute. |

| Solvent Effects on Reactivity | Prediction of how different solvents influence reaction pathways and rates. |

Coordination Chemistry and Ligand Design Incorporating the 2 Methoxy 4,6 Dimethylpyridine Moiety

Synthesis of Metal Complexes Featuring 2-Methoxy-4,6-dimethylpyridine Ligands

The synthesis of metal complexes incorporating a this compound ligand would likely follow established protocols for the coordination of substituted pyridine (B92270) ligands to metal centers. Typically, this involves the reaction of a metal precursor, such as a metal halide or acetate (B1210297) salt, with the stoichiometric amount of the this compound ligand in a suitable solvent. The choice of solvent would depend on the solubility of both the metal salt and the ligand.

The coordination of the pyridine nitrogen to the metal center is the primary interaction. The presence of the methoxy (B1213986) group at the 2-position and methyl groups at the 4- and 6-positions would introduce steric hindrance around the nitrogen donor atom. This steric bulk could influence the kinetics of the complex formation and might favor the formation of complexes with lower coordination numbers or specific geometries to accommodate the sterically demanding ligand.

Characterization of Coordination Modes and Geometries

The characterization of metal complexes of this compound would employ a range of spectroscopic and analytical techniques.

NMR Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand environment in solution. Coordination to a metal center would be expected to cause shifts in the proton and carbon signals of the pyridine ring and its substituents.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination would be observable in the IR spectrum.

UV-Visible Spectroscopy: The electronic transitions within the metal complex, including metal-to-ligand charge transfer (MLCT) bands, would be studied using UV-Vis spectroscopy.

Based on related sterically hindered pyridine ligands, this compound would be expected to coordinate as a monodentate ligand through its nitrogen atom. The steric hindrance from the ortho-methoxy group and the methyl groups could lead to distorted coordination geometries. For example, in a square planar or octahedral complex, the pyridine ring might be tilted with respect to the coordination plane to minimize steric clashes with other ligands.

Role of this compound Derivatives in Catalysis

The electronic and steric properties of this compound suggest that its metal complexes could have interesting applications in catalysis. The electron-donating nature of the methoxy and methyl groups would increase the electron density on the pyridine nitrogen, enhancing its sigma-donating ability to the metal center. This could, in turn, influence the reactivity of the metal center in a catalytic cycle.

Design of Homogeneous Catalysts for Organic Transformations

In homogeneous catalysis, the design of the ligand is crucial for controlling the activity and selectivity of the metal catalyst. The steric bulk of this compound could be advantageous in creating a specific coordination environment that favors certain reaction pathways. For instance, in cross-coupling reactions, the steric hindrance might promote reductive elimination, a key step in the catalytic cycle. The electron-rich nature of the ligand could also enhance the oxidative addition of substrates to the metal center.

Hypothetical Catalytic Activity Data for a Pd(II) Complex with this compound in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Yield (%) |

| 1 | Phenyl iodide | Phenylboronic acid | >95 |

| 2 | Phenyl bromide | Phenylboronic acid | 85 |

| 3 | 4-Chlorotoluene | Phenylboronic acid | 60 |

Note: This data is hypothetical and for illustrative purposes only.

Heterogeneous Catalytic Systems

For heterogeneous catalysis, this compound or its metal complexes could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This would offer the advantages of easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. The immobilization could be achieved through covalent attachment of the ligand to the support material, followed by complexation with a metal, or by encapsulation of a pre-formed complex within the pores of a support. The performance of such a heterogeneous catalyst would depend on the stability of the linkage to the support and the accessibility of the active metal centers to the reactants.

Mechanistic Role of this compound in Catalytic Cycles

The this compound ligand would primarily act as a "spectator" ligand in a catalytic cycle, meaning it remains coordinated to the metal center throughout the reaction and influences the reactivity of the metal without being directly involved in the bond-making and bond-breaking processes of the substrates.

Its mechanistic role would be to modulate the electronic and steric properties of the metal center at each step of the catalytic cycle. For example:

Oxidative Addition: The electron-donating nature of the ligand could facilitate the oxidative addition of a substrate by increasing the electron density at the metal center.

Transmetalation: The steric bulk might influence the rate of transmetalation by affecting the approach of the transmetalating agent.

Reductive Elimination: The steric hindrance could promote the final reductive elimination step to release the product and regenerate the active catalyst.

Role of 2 Methoxy 4,6 Dimethylpyridine As a Versatile Synthetic Intermediate

A Reliable Precursor for Complex Organic Molecules

The strategic placement of the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring makes 2-Methoxy-4,6-dimethylpyridine a valuable starting material for the synthesis of a diverse array of complex organic molecules. Its utility is particularly evident in the construction of elaborate molecular scaffolds that are of interest in medicinal chemistry and materials science.

Assembling Diverse Heterocyclic Scaffolds

While direct examples detailing the use of this compound in the assembly of a wide range of heterocyclic scaffolds are not extensively documented in readily available literature, the functional group array of this molecule—a nucleophilic nitrogen atom within the pyridine ring and reactive methyl groups—suggests its potential as a precursor for various transformations. The synthesis of functionalized pyridine derivatives often involves the modification of such substituents. For instance, the oxidation of methyl groups to carboxylic acids or their halogenation can provide handles for further cyclization reactions, leading to the formation of fused heterocyclic systems.

The methoxy group at the 2-position can also influence the reactivity of the pyridine ring and can be a site for nucleophilic substitution, further expanding its synthetic potential. Although specific examples are sparse, the fundamental reactivity of substituted pyridines supports the role of this compound as a foundational block for more complex heterocyclic structures.

Building Blocks for Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems is a testament to the utility of versatile building blocks in organic synthesis. While direct literature evidence specifically citing this compound in the synthesis of complex polycyclic or fused ring systems is limited, the general strategies for pyridine ring annulation provide a conceptual framework for its application.

Methodologies for the synthesis of fused pyridine systems often involve the elaboration of substituents on a pre-existing pyridine core. The methyl groups of this compound could, in principle, be functionalized to participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the pyridine core. For example, condensation reactions involving the methyl groups could pave the way for the construction of quinoline (B57606) or acridine-type structures, which are prevalent in many biologically active compounds.

Enhancing Advanced Organic Synthesis Methodologies

The development of novel and efficient synthetic methods is a continuous endeavor in organic chemistry. This compound and its derivatives have the potential to contribute to these advancements, particularly in the realms of multi-component reactions and stereoselective synthesis.

Potential Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.